molecular formula C28H54SSn B12328099 Tributyl[4-(2-butyloctyl)-2-thienyl]stannane

Tributyl[4-(2-butyloctyl)-2-thienyl]stannane

Cat. No.: B12328099
M. Wt: 541.5 g/mol
InChI Key: YMMGGKFPPDSVFN-UHFFFAOYSA-N
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Description

Tributyl[4-(2-butyloctyl)-2-thienyl]stannane is an organotin compound with the chemical formula C28H54SSn It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a tin (Sn) atom bonded to a thiophene ring substituted with a butyloctyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl[4-(2-butyloctyl)-2-thienyl]stannane typically involves the reaction of 4-(2-butyloctyl)-2-thienyl lithium with tributyltin chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tributyl[4-(2-butyloctyl)-2-thienyl]stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The tin atom in the compound can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or iodine (I2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Tributyl[4-(2-butyloctyl)-2-thienyl]stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of Tributyl[4-(2-butyloctyl)-2-thienyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tributyl[4-(2-hexyldecyl)-2-thienyl]stannane
  • Tributyl[6-(2-butyloctyl)thieno[3,2-b]thien-2-yl]stannane
  • Tributyl(thien-2-yl)stannane

Uniqueness

Tributyl[4-(2-butyloctyl)-2-thienyl]stannane is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C28H54SSn

Molecular Weight

541.5 g/mol

IUPAC Name

tributyl-[4-(2-butyloctyl)thiophen-2-yl]stannane

InChI

InChI=1S/C16H27S.3C4H9.Sn/c1-3-5-7-8-10-15(9-6-4-2)13-16-11-12-17-14-16;3*1-3-4-2;/h11,14-15H,3-10,13H2,1-2H3;3*1,3-4H2,2H3;

InChI Key

YMMGGKFPPDSVFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)CC1=CSC(=C1)[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

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